N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine
Description
Properties
CAS No. |
651723-70-5 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-[[4-(2-ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C11H15N3O5/c1-3-18-10(17)6-19-8-4-7(2)13-11(14-8)12-5-9(15)16/h4H,3,5-6H2,1-2H3,(H,15,16)(H,12,13,14) |
InChI Key |
YVQFJTXLOBMVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1)C)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Key Reaction Pathways
The synthesis of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves multi-step processes, typically starting with pyrimidine ring formation, followed by functional group modifications. Below are the primary methods reported in the literature:
Pyrimidine Ring Construction and Functionalization
The pyrimidine core is synthesized through cyclization reactions, with substituents introduced at the 4- and 6-positions. The 6-methyl group is often incorporated during the ring-forming step, while the 4-(2-ethoxy-2-oxoethoxy) group is added via nucleophilic substitution or esterification.
Glycine Coupling via Amide Bond Formation
The glycine moiety is introduced through amide coupling. Key methods include:
Carbonyldiimidazole (CDI)-Mediated Coupling
CDI activates carboxylic acids for amide bond formation, enabling efficient coupling with amines:
| Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| CDI, glycine, pyrimidine amine | DMSO, 20°C, 3 hours | 68% | 96% (HPLC) |
Sodium Methylate (NaOMe)-Catalyzed Esterification
Methanol solvent and NaOMe facilitate esterification, enabling subsequent amide formation:
| Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| NaOMe, glycine ethyl ester, pyrimidine acid | Methanol, reflux, 48 hours | 78.7% | 95.2% (HPLC) |
Reaction Optimization and Yield Enhancement
Reaction conditions significantly impact yield and purity. Table 1 summarizes optimized protocols for critical steps:
Critical Factors :
Analytical Characterization and Quality Control
Post-synthesis, rigorous characterization confirms product identity and purity:
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to quantify impurities and assess purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine demonstrates significant antimicrobial properties. Studies have shown that derivatives of similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential use as an antimicrobial agent.
Cytotoxic Effects
The compound has shown promise in cancer research, exhibiting selective cytotoxicity towards various cancer cell lines. In vitro studies reveal that compounds with similar frameworks can induce apoptosis in cancer cells while sparing normal cells. The IC50 values for these compounds are often in the low micromolar range, indicating their potential as anticancer agents.
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. For instance, compounds with similar structures have been noted to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of compounds related to this compound. The findings suggested a direct correlation between structural modifications and increased antimicrobial potency against gram-positive bacteria. The study emphasized how specific substitutions on the pyrimidine ring could enhance activity against resistant strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro testing on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. One study reported that modifications to the ethoxy group led to improved selectivity and potency against breast cancer cells, with IC50 values indicating substantial efficacy at low concentrations.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound tert-butyl (R)-4-(2-ethoxy-2-oxoethoxy)-3,4-dihydrospiro[[2]benzopyran-1,4′-piperidine]-1′-carboxylate ((R)-17) () shares the 2-ethoxy-2-oxoethoxy substituent with the target compound. However, (R)-17 incorporates a spirocyclic framework (benzopyran fused to piperidine) and a tert-butyl carbamate group, contrasting with the pyrimidine-glycine architecture of the target.
Functional Group Analysis
- Divergent Polar Groups: The target’s glycine introduces carboxylic acid (-COOH) and amine (-NH₂) groups, absent in (R)-17.
- Aromatic Systems: The pyrimidine ring (target) is electron-deficient due to nitrogen atoms, favoring π-π stacking with aromatic residues.
Physicochemical Properties
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Data
Research Findings
- Synthetic Routes : Both compounds likely utilize esterification or nucleophilic substitution for ethoxy-oxoethoxy incorporation. (R)-17’s synthesis involves spirocyclization and carbamate protection .
- Structural Analysis : SHELX programs () are widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles .
- Stability Studies : The tert-butyl group in (R)-17 may delay ester hydrolysis compared to the target’s glycine-linked ester, which is more exposed to nucleophilic attack.
Biological Activity
N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine is a compound of interest due to its potential biological activities, particularly as a glycine transporter type-2 (GlyT-2) inhibitor. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis involves the reaction of 6-methylpyrimidine derivatives with ethyl bromoacetate and other reagents under controlled conditions, yielding the target compound with a yield often exceeding 60% .
2.1 GlyT-2 Inhibition
This compound has been identified as a potent inhibitor of GlyT-2, which plays a crucial role in the regulation of glycine levels in the central nervous system. Inhibition of this transporter is linked to therapeutic effects in neuropathic pain management. The compound exhibits an IC50 value indicating its effectiveness in inhibiting GlyT-2 activity .
2.2 Neuroprotective Effects
Research indicates that compounds with similar structures can exert neuroprotective effects by modulating neurotransmitter systems. For instance, derivatives of pyrimidine have shown promise in reducing neuronal damage in models of neurodegenerative diseases . The specific neuroprotective mechanisms of this compound require further investigation but may involve interactions with glutamatergic pathways.
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural modifications:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Ethoxy Group | Replacement with other alkyl groups | May enhance lipophilicity and bioavailability |
| Methyl Group | Substitution at different positions | Alters binding affinity to GlyT-2 |
| Glycine Moiety | Modification to other amino acids | Potentially changes receptor interaction dynamics |
These modifications allow for the optimization of pharmacological properties and specificity towards GlyT-2 inhibition .
4.1 Neuropathic Pain Models
In preclinical studies, this compound demonstrated significant efficacy in reducing allodynia in mouse models of neuropathic pain. The compound was administered at various doses, showing dose-dependent effects on pain relief .
4.2 Neurodegenerative Disease Research
Studies focusing on neurodegenerative diseases have indicated that glycine transporter inhibitors can mitigate excitotoxicity associated with glutamate release. The potential application of this compound in this context is currently being explored through both in vitro and in vivo models .
5. Conclusion
This compound represents a promising candidate for further research due to its biological activities related to glycine transport inhibition and neuroprotection. Continued investigation into its SAR and therapeutic applications could lead to significant advancements in treating conditions like neuropathic pain and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
